3-(2-Methyl-pyridin-3-yl)-pentan-3-ol
Description
3-(2-Methyl-pyridin-3-yl)-pentan-3-ol is a tertiary alcohol featuring a pentan-3-ol backbone substituted with a 2-methylpyridin-3-yl group at the central carbon. This structure combines the hydrophilic hydroxyl group with the aromatic pyridine ring, conferring unique physicochemical properties. Pyridine-containing alcohols are often explored in pharmaceutical and catalytic applications due to their ability to participate in hydrogen bonding and π-π interactions .
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
3-(2-methylpyridin-3-yl)pentan-3-ol |
InChI |
InChI=1S/C11H17NO/c1-4-11(13,5-2)10-7-6-8-12-9(10)3/h6-8,13H,4-5H2,1-3H3 |
InChI Key |
MWGWXWLZHPOGBX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C1=C(N=CC=C1)C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyridine-Substituted Analogs
3-((2-Chloropyridin-3-yl)methyl)-2,2,4,4-tetramethylpentan-3-ol (11hq)
- Structure: Differs by a chloropyridine substituent and additional methyl groups on the pentanol backbone.
- The bulky tetramethyl groups may reduce reactivity in cross-coupling reactions .
2,4-Dimethyl-3-(pyridin-4-ylmethyl)pentan-3-ol (140c)
- Structure : Contains a pyridin-4-ylmethyl group instead of 2-methylpyridin-3-yl.
- Key Differences : The para-position of the pyridine nitrogen in 140c may reduce steric hindrance compared to the meta-substituted target compound. Evidence suggests that α-nitrogen proximity (as in 2-methylpyridine derivatives) is critical for catalytic cross-coupling reactivity, which the target compound may leverage .
Phenyl-Substituted Analogs
3-(4-Chlorophenyl)-2-methyl-3-pentanol (CAS 1172851-23-8)
- Structure : Replaces the pyridine ring with a chlorophenyl group.
- Key Differences : The absence of a nitrogen atom in the aromatic ring reduces polarity and hydrogen-bonding capacity. This likely decreases water solubility compared to pyridine-containing analogs. Molecular weight (212.72 g/mol) is lower than typical pyridine derivatives due to the absence of nitrogen .
3-(2,3-Dimethoxyphenyl)pentan-3-ol (CAS 100533-08-2)
Functional Group Variants
3-(Aminomethyl)pentan-3-ol (CAS 57728-32-2)
- Structure: Substitutes the pyridine group with an aminomethyl moiety.
- This derivative is used in pharmaceutical intermediates but lacks the aromatic stabilization seen in pyridine analogs .
Diethyl Carbinol (Pentan-3-ol, CAS 584-02-1)
- Structure : A simple tertiary alcohol without aromatic substituents.
- Key Differences: The absence of the pyridine ring results in lower molecular weight (102.18 g/mol) and higher volatility.
Halogenated Derivatives
3-(2-Bromo-4-methylphenyl)pentan-3-ol (CAS 1583297-71-5)
Research Implications and Gaps
- Reactivity : Pyridine-substituted alcohols like 3-(2-Methyl-pyridin-3-yl)-pentan-3-ol may exhibit enhanced catalytic activity in cross-coupling reactions due to α-nitrogen effects, as seen in related compounds .
- Synthetic Challenges: Halogenated derivatives require careful handling due to toxicity, while aminomethyl variants may necessitate stabilization against oxidation .
This comparison highlights the critical role of substituent choice in modulating physicochemical and functional properties, guiding future synthetic and application studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
